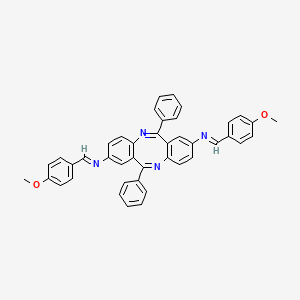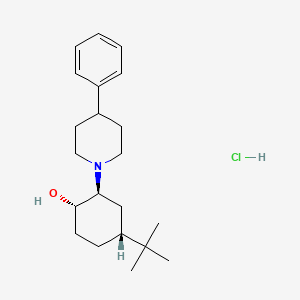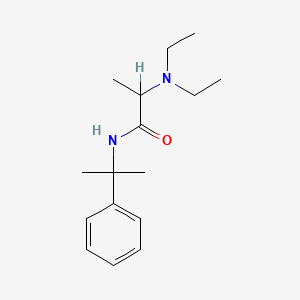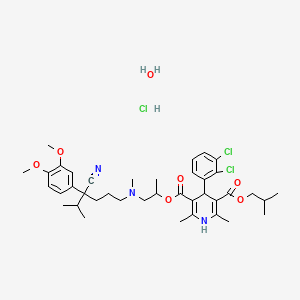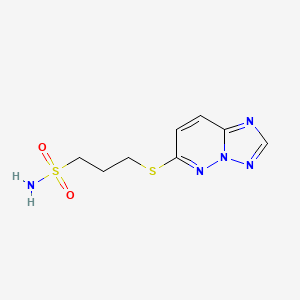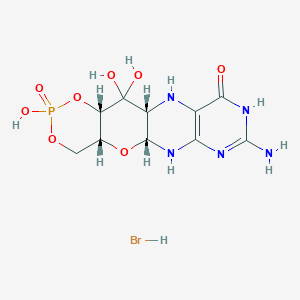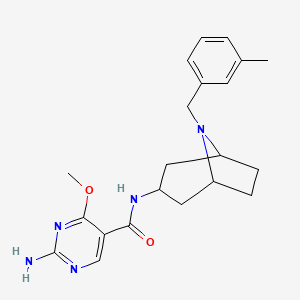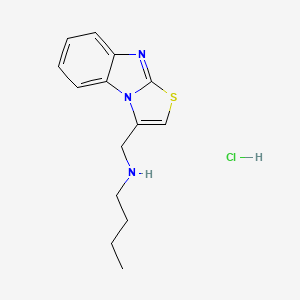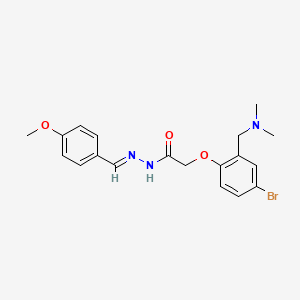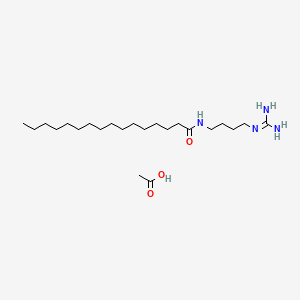
2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in antiviral and anticancer therapies. This compound is structurally related to thymidine, a natural nucleoside found in DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a pentofuranosyl derivative.
Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside.
Chlorination: The hydroxyl groups on the sugar moiety are selectively chlorinated to introduce the chlorine atom at the 3-position.
Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sugar moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the sugar moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or sugar moiety.
Substitution Products: Nucleoside analogs with different substituents at the 3-position.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Used in research to study the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Investigated for its potential antiviral properties against various viruses.
DNA Synthesis Studies: Used in studies of DNA synthesis and repair mechanisms.
Medicine
Anticancer Therapy: Explored for its potential use in anticancer therapies.
Antiviral Therapy: Investigated for its potential use in antiviral therapies.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or mutations, inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine: Used in the treatment of HIV.
5-Fluorouracil: A pyrimidine analog used in cancer therapy.
Uniqueness
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is unique due to its specific structure, which includes a chlorine atom at the 3-position and a methyl group at the 5-position. These modifications can influence its biological activity and specificity.
Propiedades
Número CAS |
34627-65-1 |
|---|---|
Fórmula molecular |
C11H14ClNO4 |
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
3-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14ClNO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7-,8-,9-/m1/s1 |
Clave InChI |
LYKHJFQWCWRWGB-FUZJYRNYSA-N |
SMILES isomérico |
CC1=CC(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
SMILES canónico |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



